6-(benzyloxy)-4-methyl-3-phenyl-2H-chromen-2-one
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Overview
Description
6-(benzyloxy)-4-methyl-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a benzyloxy group at the 6-position, a methyl group at the 4-position, and a phenyl group at the 3-position of the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzyloxy)-4-methyl-3-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the condensation of 4-methyl-3-phenylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(benzyloxy)-4-methyl-3-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The chromenone core can be reduced to dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(benzyloxy)-4-methyl-3-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(benzyloxy)-4-methyl-3-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzyloxy group can enhance the compound’s ability to interact with biological membranes and proteins. The chromenone core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3-phenylcoumarin: Lacks the benzyloxy group but shares the chromenone core.
6-benzyloxy-4-methylcoumarin: Similar structure but without the phenyl group at the 3-position.
3-phenyl-4-methylcoumarin: Lacks the benzyloxy group at the 6-position.
Uniqueness
6-(benzyloxy)-4-methyl-3-phenyl-2H-chromen-2-one is unique due to the presence of the benzyloxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C23H18O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-methyl-3-phenyl-6-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C23H18O3/c1-16-20-14-19(25-15-17-8-4-2-5-9-17)12-13-21(20)26-23(24)22(16)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
InChI Key |
DUUXEZZXACZTRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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